molecular formula C13H13N3O2 B1298823 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 425662-35-7

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No. B1298823
CAS RN: 425662-35-7
M. Wt: 243.26 g/mol
InChI Key: QEGXPJYAQLFLGN-UHFFFAOYSA-N
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Description

“5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C13H13N3O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid”, has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

The chemical reactions involving “5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid” can be complex and varied. The compound can participate in various chemical reactions, depending on the conditions and the reactants present .

Scientific Research Applications

Synthesis of Novel Derivatives

The compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives of the compound have been evaluated for their biological activities, such as inhibitors of receptor tyrosine kinase .

Anticancer Activity

The derivatives have shown anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Antibacterial and Antifungal Activity

The derivatives have shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Nur77 Modulators

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed, synthesized and biologically evaluated as potent Nur77 modulators . Among synthesized compounds, 8b maintained good potency against different liver cancer cell lines and other types of cancer cell lines while exhibiting lower toxicity than the positive compound celastrol .

Safety and Hazards

The safety and hazards associated with “5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid” would depend on various factors, including how it is handled, stored, and disposed of. Specific safety and hazard information for this compound is not available in the search results .

Future Directions

The future directions for research on “5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid” could include further exploration of its synthesis, properties, and potential applications. Given its use in research, there may be interest in developing more efficient synthesis methods, studying its properties in more detail, and exploring potential applications in various fields .

properties

IUPAC Name

5-amino-2-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-10-3-4-12(11(6-10)13(17)18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGXPJYAQLFLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355611
Record name 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid

CAS RN

425662-35-7
Record name 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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